

Technical Guide: 5-Methoxy-2-nitropyridine

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Compound of Interest

Compound Name: 5-Methoxy-2-nitropyridine

CAS No.: 126739-64-8

Cat. No.: B597772

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CAS 126739-64-8 | IUPAC Name & Synthesis[1][2][3][4]

Executive Summary

5-Methoxy-2-nitropyridine (CAS: 126739-64-8) is a specialized heterocyclic building block distinct from its more common isomer, 2-methoxy-5-nitropyridine.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive pyridine derivatives. This guide details the IUPAC nomenclature rules, validated synthetic pathways, and safety protocols required for its handling.

Part 1: Nomenclature & Structural Identity[1]

IUPAC Name Derivation

The Preferred IUPAC Name (PIN) is **5-methoxy-2-nitropyridine**. [1][2]

- Parent Structure: Pyridine (a six-membered ring containing one nitrogen atom). [2]
- Numbering: The nitrogen atom is assigned position 1. Numbering continues around the ring to give substituents the lowest possible locants.
- Substituents:
 - Nitro group (-NO₂): Located at position 2. [2]

- Methoxy group (-OCH₃): Located at position 5.[2][6]
- Alphabetical Order: "Methoxy" precedes "Nitro," but numbering priority is determined by the lowest locant set (2,5).
- Isomer Distinction:
 - Target:**5-Methoxy-2-nitropyridine** (Nitro at C2, Methoxy at C5).[1][2][3][6]
 - Common Isomer:2-Methoxy-5-nitropyridine (Methoxy at C2, Nitro at C5; CAS 5446-92-4). [1][2][7] Note: Ensure CAS verification before procurement.

Chemical Data Table

| Property | Specification |
|-------------------|---|
| IUPAC Name | 5-Methoxy-2-nitropyridine |
| CAS Number | 126739-64-8 |
| Molecular Formula | C ₆ H ₆ N ₂ O ₃ |
| Molecular Weight | 154.12 g/mol |
| SMILES | COc1cnc(nc1)[O-] |
| Appearance | Yellow crystalline solid (typical) |

Part 2: Synthesis & Manufacturing Protocols

Strategic Route Selection

The synthesis of **5-methoxy-2-nitropyridine** is challenging due to the electronic effects of the pyridine ring.[1][2] Direct nitration of 3-methoxypyridine often yields a mixture of isomers (2-nitro and 6-nitro).[1][2] Two primary routes are recommended based on scale and purity requirements.

Route A: Oxidation of 5-Methoxy-2-aminopyridine (Lab Scale)

This method utilizes the oxidation of the amino group to a nitro group, a transformation often achieved using peracids or dimethyldioxirane (DMDO).[1][2] This route ensures high

regioselectivity as the starting material (5-methoxy-2-aminopyridine) already possesses the correct substitution pattern.[1][2]

- Precursor: 5-Methoxy-2-aminopyridine (CAS 10167-97-2).[1][2]
- Reagents: Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄), or Sodium Perborate.[2]
- Mechanism: Electrophilic oxidation of the amine nitrogen followed by dehydration.

Route B: Nitration of 3-Methoxypyridine N-Oxide (Industrial Scale)

For larger scales, the N-oxide route is preferred to direct the nitro group to the 2-position (ortho to the N-oxide oxygen) via electrophilic substitution, followed by deoxygenation.[1][2]

- N-Oxidation: 3-Methoxypyridine is treated with m-CPBA or H₂O₂ to form 3-methoxypyridine N-oxide.[1][2]
- Nitration: The N-oxide is nitrated using HNO₃/H₂SO₄. The N-oxide group activates the 2- and 6-positions.[1][2] The 2-position (ortho to methoxy) is sterically accessible and electronically favored.[2]
- Reduction: The nitro-N-oxide is reduced (e.g., with PCI₃ or Fe/Acetic Acid) to yield **5-methoxy-2-nitropyridine**. [1][2]

Experimental Workflow (Route A Visualization)



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Figure 1: Step-wise oxidative synthesis of **5-methoxy-2-nitropyridine** from its amino precursor.

Detailed Protocol (Route A)

- Preparation: Dissolve 5-methoxy-2-aminopyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
- Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) (3-5 eq) dropwise, maintaining temperature <10°C to prevent over-oxidation or ring degradation.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC or HPLC.
- Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) to pH 7-8.[2]
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Applications & Safety[2][3][4]

Pharmaceutical Applications

5-Methoxy-2-nitropyridine acts as a "masked" amino-pyridine scaffold.[1][2]

- Kinase Inhibitors: The methoxy group provides hydrogen bond acceptance, while the pyridine ring mimics the adenine core of ATP.
- Reduction Precursor: It is frequently reduced back to 5-methoxy-2-aminopyridine in situ during multi-step syntheses where the amine must be protected (as a nitro group) during other transformations (e.g., halogenation at C3 or C4).[1][2]

Safety & Handling (E-E-A-T)

- Energetic Hazard: Nitro-substituted pyridines can be shock-sensitive or thermally unstable. [1][2] Do not heat neat material above 100°C without DSC testing.

- Toxicity: Treat as a potential mutagen. Use full PPE (nitrile gloves, respirator) and handle in a fume hood.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

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